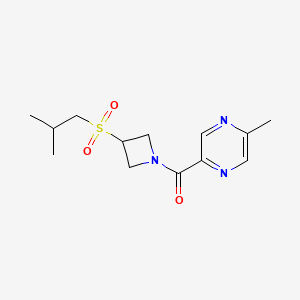

![molecular formula C12H22N2O2S B2843469 N-(tert-butyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351645-43-6](/img/structure/B2843469.png)

N-(tert-butyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” is similar to the one you asked about . It has the molecular formula C13H21NO4 . Another related compound is “tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” with the molecular formula C13H22N2O3 .

Molecular Structure Analysis

The molecular structure of “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” has been reported . The molecular weight is 254.325 Da and the monoisotopic mass is 254.163040 Da .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(tert-butyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide” are not available, a study has reported two pathways in the reaction of a similar compound, “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate”, with N,N-dimethylformamide dimethyl acetal .

Scientific Research Applications

Antiviral Activity

A microwave-assisted synthesis method was applied to create novel compounds, including variants of N-(tert-butyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, demonstrating antiviral activity against influenza A and B viruses. These compounds, particularly N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide, showed potent inhibitory effects, suggesting their mechanism of action as influenza virus fusion inhibitors by preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012).

Synthesis and Evaluation Against Coronavirus

Another study synthesized 1-thia-4-azaspiro[4.5]decan-3-ones bearing an amide group, evaluating their activity against human coronavirus and influenza virus. A specific compound showed significant inhibition of human coronavirus 229E replication, highlighting the potential of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for antiviral drug development (Apaydın et al., 2019).

Anticancer Activity

Research on 1-thia-azaspiro[4.5]decane derivatives, including those derived from N-(tert-butyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, explored their synthesis and anticancer activity. This study focused on the compounds' effects against HepG-2, PC-3, and HCT116 cell lines, with several compounds showing moderate to high inhibition activities, suggesting their potential in cancer treatment research (Flefel et al., 2017).

Conformational Analysis

Spirolactams, including derivatives of N-(tert-butyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, were synthesized and underwent conformational analysis. These compounds, designed as constrained surrogates of dipeptides, have potential applications in peptide synthesis and drug discovery, serving as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

properties

IUPAC Name |

N-tert-butyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2S/c1-11(2,3)13-10(15)14-6-4-12(5-7-14)16-8-9-17-12/h4-9H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSSRWINBFOCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC2(CC1)OCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)

![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)

![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)

![1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2843396.png)

![6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile](/img/structure/B2843398.png)

![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2843400.png)

![4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2843402.png)

![tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2843408.png)